Cas no 1264041-70-4 (1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid)

1-(2-フルオロフェニル)-5-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-カルボン酸は、ピラゾリン骨格を有する有機化合物です。フッ素置換基とカルボキシル基を併せ持つ構造的特徴から、医薬品中間体や生物活性化合物の合成において有用な原料として注目されています。特に、フッ素原子の導入により分子の脂溶性や代謝安定性が向上するため、薬剤設計におけるリード化合物としての応用が期待されます。また、ピラゾリン環の剛直な構造は標的タンパク質との特異的相互作用に寄与し、選択性の高い化合物設計が可能となります。この化合物は有機合成化学における多様な修飾反応にも適しており、新規生理活性物質の開発研究において重要な役割を果たします。

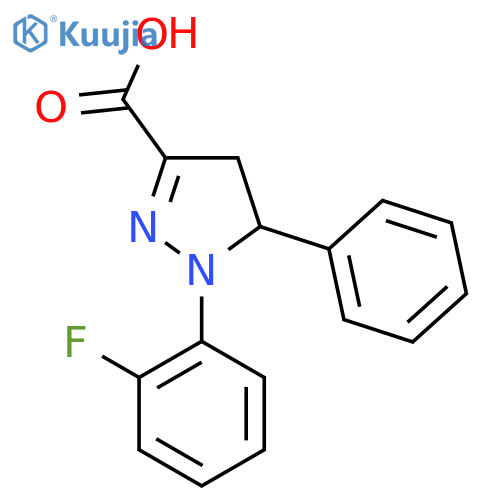

1264041-70-4 structure

商品名:1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS番号:1264041-70-4

MF:C16H13FN2O2

メガワット:284.285027265549

CID:4692261

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

-

- インチ: 1S/C16H13FN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,20,21)

- InChIKey: NQUNIJYKPOKBIO-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1N1C(C2C=CC=CC=2)CC(C(=O)O)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 421

- トポロジー分子極性表面積: 52.9

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM562687-1g |

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylic acid |

1264041-70-4 | 95%+ | 1g |

$520 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196578-1g |

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylic acid |

1264041-70-4 | 98% | 1g |

¥5070.00 | 2024-08-09 | |

| A2B Chem LLC | AJ27221-1g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 1g |

$1067.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27221-50g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 50g |

$4880.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27221-25g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 25g |

$3497.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27221-100g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 100g |

$6838.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27221-2g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 2g |

$1370.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27221-10g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 10g |

$2552.00 | 2024-04-20 | |

| A2B Chem LLC | AJ27221-5g |

1-(2-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid |

1264041-70-4 | 95+% | 5g |

$1843.00 | 2024-04-20 |

1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1264041-70-4 (1-(2-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 61549-49-3(9-Decenenitrile)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬